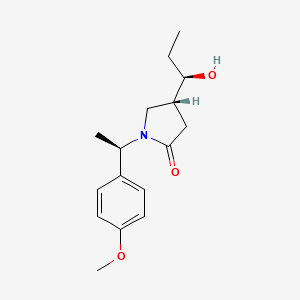
(R)-4-((R)-1-Hydroxypropyl)-1-((R)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(®-1-Hydroxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one is a chiral compound with significant potential in various fields of chemistry and pharmacology. This compound features a pyrrolidin-2-one core, substituted with a hydroxypropyl group and a methoxyphenyl group, making it a molecule of interest for its stereochemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(®-1-Hydroxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-1-(4-methoxyphenyl)ethanol and ®-1-hydroxypropan-2-one.
Formation of Pyrrolidin-2-one Core: The pyrrolidin-2-one core is formed through a cyclization reaction. This can be achieved by reacting ®-1-(4-methoxyphenyl)ethanol with ®-1-hydroxypropan-2-one in the presence of a suitable catalyst, such as a Lewis acid.
Substitution Reactions: The hydroxypropyl group is introduced via a substitution reaction, where the hydroxyl group of ®-1-hydroxypropan-2-one reacts with the pyrrolidin-2-one core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the hydroxypropyl moiety can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the pyrrolidin-2-one core can be reduced to form a hydroxyl group.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-4-(®-1-Hydroxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one is used as a chiral building block for the synthesis of more complex molecules. Its stereochemical properties make it valuable for studying enantioselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a ligand for various biological targets. Its ability to interact with enzymes and receptors makes it a candidate for studying biochemical pathways and mechanisms.
Medicine
In medicine, ®-4-(®-1-Hydroxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one is explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its unique structure and reactivity profile make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of ®-4-(®-1-Hydroxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-4-(®-1-Hydroxypropyl)-1-(®-1-phenylethyl)pyrrolidin-2-one
- ®-4-(®-1-Hydroxypropyl)-1-(®-1-(4-hydroxyphenyl)ethyl)pyrrolidin-2-one
- ®-4-(®-1-Hydroxypropyl)-1-(®-1-(4-chlorophenyl)ethyl)pyrrolidin-2-one
Uniqueness
Compared to similar compounds, ®-4-(®-1-Hydroxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one is unique due to the presence of the methoxy group on the phenyl ring
Properties
IUPAC Name |
(4R)-4-[(1R)-1-hydroxypropyl]-1-[(1R)-1-(4-methoxyphenyl)ethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-4-15(18)13-9-16(19)17(10-13)11(2)12-5-7-14(20-3)8-6-12/h5-8,11,13,15,18H,4,9-10H2,1-3H3/t11-,13-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXMLWAFNXMEBY-UXIGCNINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CC(=O)N(C1)C(C)C2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@@H]1CC(=O)N(C1)[C@H](C)C2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(4-Bromocyclohexyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B8226403.png)
![(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B8226407.png)
![8-Chloro-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine](/img/structure/B8226413.png)
![Tert-butyl 2-cyano-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B8226421.png)
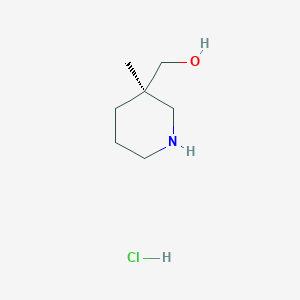
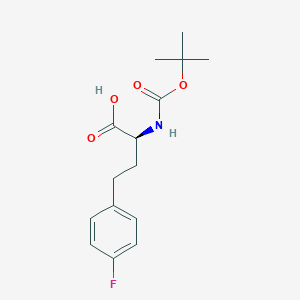
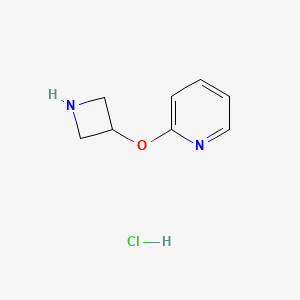
![(1S,4R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B8226451.png)

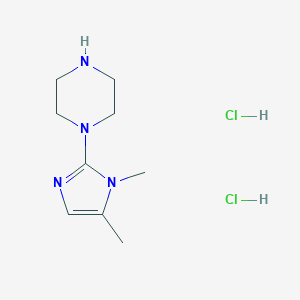
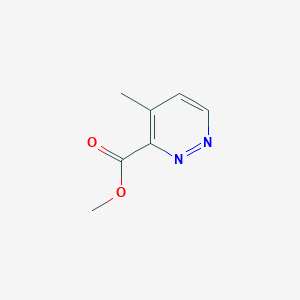
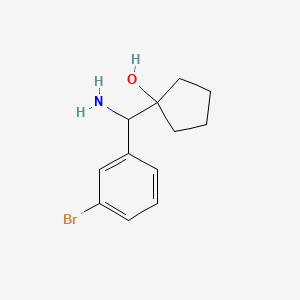
![6-Fluoro-2-azaspiro[3.4]octane hydrochloride](/img/structure/B8226493.png)
![tert-Butyl 1-(aminomethyl)-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B8226496.png)
